An In-Depth Technical Guide to 4,6-Dichloroquinoline: Properties, Structure, and Applications for the Research Scientist
An In-Depth Technical Guide to 4,6-Dichloroquinoline: Properties, Structure, and Applications for the Research Scientist
Abstract
This technical guide provides a comprehensive overview of 4,6-dichloroquinoline (CAS No. 4203-18-3), a pivotal heterocyclic compound in modern medicinal and agricultural chemistry. This document delves into the core chemical and physical properties, elucidates the molecular structure and its influence on reactivity, and details established synthetic protocols. Furthermore, it explores the compound's significant applications as a versatile intermediate, particularly in the development of therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and explaining the causality behind experimental choices to empower innovation.
Introduction: The Strategic Importance of the Dichloroquinoline Scaffold
Quinoline and its derivatives are fundamental scaffolds in the realm of bioactive molecules, exhibiting a wide spectrum of pharmacological activities.[1] Among these, dichlorinated quinolines are of particular interest due to the enhanced reactivity imparted by the halogen substituents, which allows for versatile downstream functionalization. 4,6-dichloroquinoline, specifically, serves as a crucial building block in the synthesis of a variety of complex organic molecules.[2][3] Its unique substitution pattern offers a strategic advantage in multistep syntheses, where selective modification of one chloro group over the other is often a key consideration. This guide will explore the intrinsic properties of 4,6-dichloroquinoline that make it a valuable tool for the discerning chemist.
Physicochemical and Structural Properties
A thorough understanding of a compound's physical and chemical characteristics is paramount for its effective utilization in research and development.
Core Chemical and Physical Data
The fundamental properties of 4,6-dichloroquinoline are summarized in the table below, providing a quick reference for experimental planning.
| Property | Value | Source(s) |
| IUPAC Name | 4,6-dichloroquinoline | [4] |
| CAS Number | 4203-18-3 | [5] |
| Molecular Formula | C₉H₅Cl₂N | [5] |
| Molecular Weight | 198.05 g/mol | [5] |
| Appearance | White to gray to brown powder or crystals | [5] |
| Melting Point | 104-105 °C | [4][5] |
| Boiling Point | 282.0 ± 20.0 °C (Predicted) | [5] |
| Density | 1.407 g/cm³ | [4] |
| Flash Point | 151.3 °C | [4] |
| Solubility | Soluble in chloroform. Insoluble in water.[5][6] | |
| Maximum UV Wavelength (λmax) | 318 nm (in aqueous ethanol) | [5] |
Molecular Structure and Reactivity Insights
The arrangement of atoms in 4,6-dichloroquinoline dictates its chemical behavior. The quinoline core is an aromatic heterocyclic system, and the positions of the two chlorine atoms are critical to its reactivity profile.
Figure 1: 2D Chemical Structure of 4,6-Dichloroquinoline.
The key to understanding the reactivity of 4,6-dichloroquinoline lies in the electronic effects within the molecule. The nitrogen atom in the quinoline ring is electron-withdrawing, which deactivates the entire ring system towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr), particularly at the C2 and C4 positions. The chlorine atom at the C4 position is significantly more labile than the one at the C6 position. This is because the intermediate formed during nucleophilic attack at C4 (a Meisenheimer complex) is better stabilized by the adjacent nitrogen atom, which can accommodate the negative charge through resonance.[7] In contrast, the chlorine at the C6 position on the benzene ring portion is less activated. This differential reactivity is a cornerstone of its synthetic utility, allowing for selective functionalization at the C4 position while leaving the C6-chloro group intact for subsequent transformations.[7][8]
Synthesis and Reactivity
The preparation of 4,6-dichloroquinoline is a well-established process, and its subsequent reactions are of great interest to synthetic chemists.
Established Synthetic Protocol
A common and effective method for the synthesis of 4,6-dichloroquinoline involves the chlorination of 6-chloro-4-hydroxyquinoline.[9] The hydroxyl group at the 4-position is converted to a chloro group using a strong chlorinating agent like phosphorus oxychloride (POCl₃).
Step-by-Step Methodology:
-
Reactant Preparation: In a reaction vessel equipped with a reflux condenser and a stirrer, 6-chloro-4-hydroxyquinoline is suspended in an excess of phosphorus oxychloride.
-
Reaction Execution: The mixture is heated to reflux and maintained at this temperature for a period of 1 to 4 hours. The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, the excess phosphorus oxychloride is carefully removed, typically by distillation under reduced pressure. The residue is then cautiously quenched by pouring it onto crushed ice.
-
Neutralization and Precipitation: The acidic aqueous solution is neutralized with a base, such as sodium hydroxide or sodium carbonate solution, until the 4,6-dichloroquinoline product precipitates out of the solution.
-
Purification: The crude product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or a mixture of methanol and ethanol, to yield the final product as white needles.[9][10]
The causality behind using a potent chlorinating agent like POCl₃ lies in its ability to effectively convert the relatively unreactive hydroxyl group of the quinolinol into a good leaving group, which is then displaced by a chloride ion.
Figure 2: A simplified workflow for the synthesis of 4,6-dichloroquinoline.
Key Reactions: Nucleophilic Aromatic Substitution
As previously discussed, the most significant reaction of 4,6-dichloroquinoline is the selective nucleophilic aromatic substitution at the C4 position. This allows for the introduction of a wide array of functional groups, including amines, thiols, and alkoxides.[7][8]
General Experimental Protocol for N-Alkylation:
-
Setup: 4,6-dichloroquinoline is dissolved in a suitable solvent, such as ethanol or dimethylformamide (DMF).
-
Nucleophile Addition: The desired amine (primary or secondary) is added to the solution, often in a slight excess. A base like potassium carbonate may be added if the amine salt is used or to scavenge the HCl byproduct.
-
Reaction: The mixture is heated to reflux and the reaction is monitored by TLC.
-
Isolation and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed. The residue is then worked up, typically by extraction, and the crude product is purified by recrystallization or column chromatography to yield the 4-amino-6-chloroquinoline derivative.[7][11]
The choice of solvent and temperature is crucial; polar aprotic solvents like DMF can accelerate SNAr reactions, while higher temperatures are often required to overcome the activation energy barrier.
Applications in Research and Drug Development
The versatile reactivity of 4,6-dichloroquinoline makes it a valuable intermediate in several fields.
Pharmaceutical Intermediates
The primary application of 4,6-dichloroquinoline is in the synthesis of pharmaceuticals, particularly antimalarial and antibacterial agents.[2][3] The 4-aminoquinoline scaffold, readily accessible from 4,6-dichloroquinoline, is a well-known pharmacophore for antimalarial activity.
Agrochemicals
Derivatives of 4,6-dichloroquinoline are also utilized in the development of agrochemicals, including pesticides and herbicides.[2] The ability to introduce various functional groups allows for the fine-tuning of the biological activity and selectivity of these compounds.
Spectroscopic Characterization
While detailed spectral data for 4,6-dichloroquinoline is not always readily available in public databases, its structural features give rise to predictable spectroscopic signatures.
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region. The protons on the quinoline ring will exhibit complex splitting patterns due to spin-spin coupling.
-
¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbons bonded to the chlorine atoms will show characteristic chemical shifts.
-
Mass Spectrometry: Under electron ionization (EI), the mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 197 and an (M+2)⁺ peak at m/z 199 with an intensity ratio of approximately 6:1, which is characteristic of a molecule containing two chlorine atoms.[12] Fragmentation would likely involve the loss of chlorine atoms and potentially the quinoline ring system.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 4,6-dichloroquinoline.
-
Hazard Statements: It is classified as an irritant.[4] It may cause skin and serious eye irritation, as well as respiratory irritation.
-
Precautionary Measures: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[9]
-
Storage: Store in a cool, dry place away from incompatible materials. Keep containers tightly sealed.
Conclusion
4,6-dichloroquinoline is a compound of significant strategic value in organic synthesis. Its well-defined physicochemical properties, coupled with a nuanced reactivity profile dominated by selective nucleophilic substitution at the C4 position, make it an indispensable tool for the construction of complex molecular architectures. For researchers and professionals in drug discovery and agrochemical development, a deep understanding of the principles governing its synthesis and reactivity is essential for leveraging its full potential in creating novel and impactful molecules.
References
-
MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Retrieved from [Link]
-
Tarbell, D. S. (1946). The Synthesis of 4,6- and 4,8-Dichloroquinoline. Journal of the American Chemical Society, 68(7), 1277–1278. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of (c) 4,6-Dichloroquinoline. Retrieved from [Link]
-
Tarbell, D. S. (1946). The Synthesis of 4,6- and 4,8-Dichloroquinoline. Journal of the American Chemical Society, 68(7), 1277–1278. Retrieved from [Link]
-
PubChem. (n.d.). 4,6-dichloroquinoline. Retrieved from [Link]
-
PubChem. (n.d.). 4,7-Dichloroquinoline. Retrieved from [Link]
-
LookChem. (n.d.). Synthesis of 4,7-Dichloroquinoline. Retrieved from [Link]
-
Chem-Impex. (n.d.). 4,6-Dichloroquinoléine. Retrieved from [Link]
-
PMC. (n.d.). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Retrieved from [Link]
-
ChemBK. (n.d.). 4,6-Dichloroquinoline. Retrieved from [Link]
-
ResearchGate. (n.d.). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Retrieved from [Link]
-
ChemRxiv. (n.d.). Unraveling C4 selectivity in the light-driven C–H fluoroalkylation of pyridines and quinolines. Retrieved from [Link]
-
HETEROCYCLES. (2001). NUCLEOPHILIC SUBSTITUTION REACTIONS OF 4,5-DICHLORO-2-METHYL-6-NITRO-2H-PYRIDAZIN-3-ONE. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Retrieved from [Link]
-
Cherry. (n.d.). New 4-aminoquinolines as moderate inhibitors of P. falciparum malaria. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Transition metal-free one-pot double C-H functionalization of quinolines by disubstituted electron-deficient acetylenes. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) 4,7-Dichloroquinoline design inspired by the natural molecule, (b) General structure of quinoline-4-thione derivatives, (c) Commercial fungicide tebufloquin. Retrieved from [Link]
-
PMC. (n.d.). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. Retrieved from [Link]
-
TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]
-
UNCW Institutional Repository. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. Retrieved from [Link]
-
SciELO. (n.d.). Article. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) 4,7-Dichloroquinoline. Retrieved from [Link]
-
NIST. (n.d.). Quinoline, 4,7-dichloro-. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Chloroquinoline - [1H NMR] - Spectrum. Retrieved from [Link]
-
ACS Omega. (n.d.). Selective Copper(II) Complexes against Mycobacterium tuberculosis. Retrieved from [Link]
-
DergiPark. (2023). Experimental and DFT-Based Investigation of Structural, Spectroscopic, and Electronic Features of 6-Chloroquinoline. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) 4,7-Dichloro-quinoline. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. chembk.com [chembk.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. prepchem.com [prepchem.com]
- 10. The synthesis of 4,6- and 4,8-dichloroquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PubChemLite - 4,6-dichloroquinoline (C9H5Cl2N) [pubchemlite.lcsb.uni.lu]
